molecular formula C23H11BrClN3O4S B4970727 (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile

(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile

Cat. No.: B4970727
M. Wt: 540.8 g/mol
InChI Key: GZTFZYQYYFWGFE-DQHSFBPNSA-N
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Description

The compound “(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile” is a complex organic molecule that features a combination of aromatic rings, halogens, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-bromobenzaldehyde, 6-nitro-2-oxochromene, and 2-aminothiazole. The synthetic route could involve:

    Condensation Reactions: Combining the aldehyde with the thiazole derivative under basic conditions.

    Cyclization: Forming the chromene ring through intramolecular cyclization.

    Halogenation: Introducing the bromine and chlorine atoms via halogenation reactions.

    Nitrile Formation: Converting a suitable precursor to the nitrile group using reagents like sodium cyanide.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Utilizing nucleophiles like sodium methoxide for substitution reactions.

Major Products

    Amines: From the reduction of nitro and nitrile groups.

    Substituted Derivatives: From halogen substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in studying biological pathways and mechanisms.

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile: shares similarities with other compounds containing chromene, thiazole, and nitrile groups.

Uniqueness

    Structural Complexity: The combination of multiple functional groups and aromatic rings makes it unique.

    Its diverse applications in various fields highlight its uniqueness compared to simpler compounds.

Properties

IUPAC Name

(2E,4Z)-5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11BrClN3O4S/c24-16-4-1-13(2-5-16)19(25)7-3-14(11-26)22-27-20(12-33-22)18-10-15-9-17(28(30)31)6-8-21(15)32-23(18)29/h1-10,12H/b14-3+,19-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFZYQYYFWGFE-DQHSFBPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)/Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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